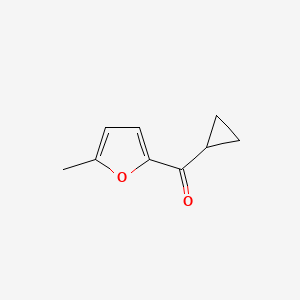
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine: is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl chain, which is further connected to a propan-2-amine moiety. It is a colorless to pale yellow liquid that is stable at room temperature and soluble in various organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of propylamine. The reaction is carried out in an amination reactor with continuous stirring and heating to a specific temperature. The reaction usually takes 8-10 hours, followed by a holding period of 1-2 hours to ensure complete reaction. The product is then isolated by vacuum distillation and purified through washing and extraction with toluene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized as a raw material in the production of surfactants, defoamers, and coagulants.
Mecanismo De Acción
The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride
Comparison: While N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine shares structural similarities with these compounds, it is unique in its specific amine group positioning, which influences its reactivity and applications. The presence of the trichlorophenoxy group imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C11H14Cl3NO |
|---|---|
Peso molecular |
282.6 g/mol |
Nombre IUPAC |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H14Cl3NO/c1-7(2)15-3-4-16-11-9(13)5-8(12)6-10(11)14/h5-7,15H,3-4H2,1-2H3 |
Clave InChI |
BORIVIBPUVFMQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
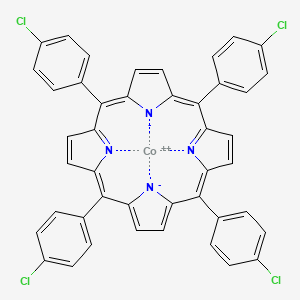

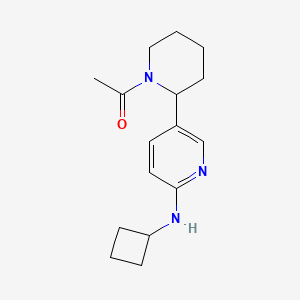
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
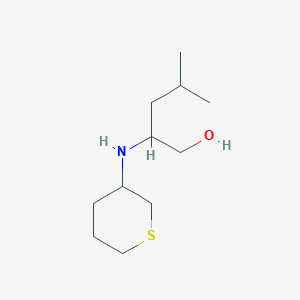

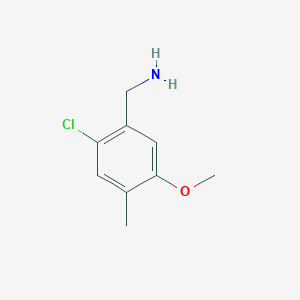

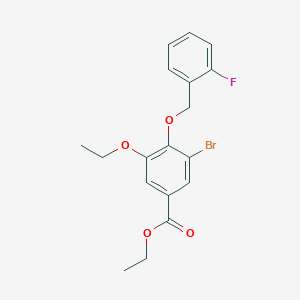

![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
